sodium (2S)-2-aminopentanedioate hydrate

Description

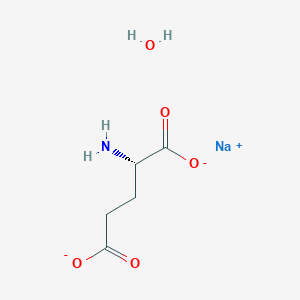

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9NNaO5- |

|---|---|

Molecular Weight |

186.12 g/mol |

IUPAC Name |

sodium;(2S)-2-aminopentanedioate;hydrate |

InChI |

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-2/t3-;;/m0../s1 |

InChI Key |

GJBHGUUFMNITCI-QTNFYWBSSA-L |

Isomeric SMILES |

C(CC(=O)[O-])[C@@H](C(=O)[O-])N.O.[Na+] |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.O.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium 2s 2 Aminopentanedioate Hydrate and Its Precursors

Biotechnological Production of Sodium (2S)-2-aminopentanedioate Hydrate (B1144303)

The cornerstone of modern production is microbial fermentation, a process akin to making yogurt or vinegar. researchgate.net This method primarily utilizes strains of the bacterium Corynebacterium glutamicum to convert simple sugars and ammonia (B1221849) into L-glutamic acid with high efficiency and stereospecificity. acs.orgnih.gov

Microbial Strain Engineering for Enhanced Biosynthesis of L-Glutamate

The industrial workhorse for L-glutamate production, Corynebacterium glutamicum, has been the subject of extensive metabolic engineering to maximize product yield and productivity. acs.orgnih.gov A primary goal of strain engineering is to channel the flow of carbon from the central metabolism, specifically the tricarboxylic acid (TCA) cycle, towards the synthesis of L-glutamate. wikipedia.org

Key genetic modifications involve redirecting the metabolic flux at the α-ketoglutarate node. wikipedia.org This is achieved by attenuating the activity of enzymes that would otherwise divert this precursor away from glutamate (B1630785) synthesis, such as α-ketoglutarate dehydrogenase (ODH). rsc.org Simultaneously, the activity of enzymes that convert α-ketoglutarate to L-glutamate, namely L-glutamate dehydrogenase (GDH), is enhanced. wikipedia.orgchegg.com Modern techniques like CRISPR interference (CRISPRi) have been employed to efficiently repress target genes, such as pck (encoding phosphoenolpyruvate (B93156) carboxykinase), to enhance the flux towards oxaloacetate in the TCA cycle, thereby increasing L-glutamate accumulation. frontiersin.org

Another critical area of engineering is the elimination of competing metabolic pathways that lead to the formation of by-products like L-lysine or alanine (B10760859). For instance, knocking out the gene alaT, which encodes alanine aminotransferase, has been shown to successfully reduce the formation of alanine. wikipedia.org Furthermore, engineering the cell's export systems is crucial. Overproduction of L-glutamate requires efficient transport out of the cell, and rational design of glutamate transporters has been shown to improve efflux capacity. wikipedia.org

| Target Gene/Pathway | Engineering Strategy | Objective | Reference |

|---|---|---|---|

| α-ketoglutarate dehydrogenase (ODH) complex (odhA) | Attenuation / RBS sequence optimization | Reduce carbon flux away from L-glutamate synthesis in the TCA cycle. | wikipedia.orgwikipedia.orgrsc.org |

| L-glutamate dehydrogenase (gdh) | Overexpression / Screening for enhanced variants | Increase the conversion of α-ketoglutarate to L-glutamate. | wikipedia.orgwikipedia.org |

| Alanine aminotransferase (alaT) | Gene knockout | Reduce formation of alanine as a major by-product. | wikipedia.org |

| Glutamate transporter (e.g., mscS-type mechanosensitive channel YggB) | Rational design and overexpression | Enhance the export of L-glutamate from the cell. | wikipedia.org |

| Phosphoenolpyruvate carboxykinase (pck) | CRISPRi-mediated repression | Enhance anaplerotic flux towards oxaloacetate, boosting TCA cycle intermediates. | frontiersin.org |

Optimization of Fermentation Processes for Sodium (2S)-2-aminopentanedioate Hydrate Production

Optimizing the environmental and nutritional conditions of the fermentation process is critical for maximizing the efficiency of the engineered microbial strains. Key parameters such as temperature, pH, aeration, and nutrient composition are carefully controlled in large-scale bioreactors.

The fermentation medium is typically composed of a carbon source (e.g., glucose from corn starch, sugar cane, or molasses), a nitrogen source (e.g., ammonia or ammonium (B1175870) salts), phosphates, and essential vitamins and minerals. researchgate.net One of the unique triggers for L-glutamate overproduction in C. glutamicum is biotin (B1667282) limitation. Under biotin-limited conditions, the integrity of the cell membrane is slightly altered, which is believed to facilitate the excretion of L-glutamate. Alternatively, surfactants or penicillin can be added to induce this effect when biotin is in excess.

Fed-batch cultivation is a widely adopted strategy to enhance productivity. This technique involves the controlled feeding of a concentrated nutrient solution (primarily the carbon source) to the fermenter, which helps to avoid substrate inhibition that can occur at high initial glucose concentrations. This strategy extends the production phase, leading to higher cell densities and significantly increased product titers. For example, a fed-batch process with a gradient temperature increase has achieved L-glutamic acid concentrations of over 135 g/L. wikipedia.org

| Parameter | Optimal Range/Condition | Rationale | Reference |

|---|---|---|---|

| Microorganism | Engineered Corynebacterium glutamicum | High-yield, GRAS (Generally Regarded As Safe) status producer. | acs.org |

| Carbon Source | Glucose, Sucrose (from cane/beet molasses, starch hydrolysates) | Readily metabolizable energy and carbon source for the bacterium. | researchgate.net |

| Nitrogen Source | Ammonia, Ammonium Salts | Provides the amino group for L-glutamate synthesis. Also used for pH control. | researchgate.net |

| Temperature | 30-37°C | Optimal range for C. glutamicum growth and enzyme activity. | researchgate.net |

| pH | 7.0-7.2 | Maintained by automatic addition of ammonia to ensure optimal enzymatic function. | |

| Aeration (Dissolved Oxygen) | Maintained at 20-30% saturation | Aerobic fermentation is required for efficient glucose metabolism via the TCA cycle. | |

| Inducing Factor | Biotin limitation or addition of surfactants/penicillin | Triggers the excretion of L-glutamate from the bacterial cell. | |

| Cultivation Strategy | Fed-batch fermentation | Avoids substrate inhibition, extends production phase, and achieves high product titers. |

Enzymatic Synthesis Routes Utilizing L-Glutamate Dehydrogenase and Related Enzymes

While fermentation is the dominant industrial method, research into cell-free enzymatic synthesis provides an alternative route. These systems use isolated enzymes to catalyze the conversion of precursors to L-glutamic acid. The key enzyme in this process is L-glutamate dehydrogenase (GDH), which catalyzes the reductive amination of α-ketoglutarate. researchgate.net

The reaction catalyzed by GDH is: α-ketoglutarate + NH₄⁺ + NAD(P)H ⇌ L-glutamate + H₂O + NAD(P)⁺

This reaction is reversible, but by using high concentrations of ammonia and the reduced cofactor NAD(P)H, the equilibrium can be driven towards L-glutamate synthesis. Immobilized GDH can be used in bioreactors to synthesize L-amino acids, offering high radiochemical yields for specialized applications like the production of ¹³N-labeled L-glutamic acid for medical imaging.

In addition to GDH, the glutamate synthase (GOGAT) pathway is another crucial route for ammonia assimilation in microorganisms. rsc.org This two-step pathway involves glutamine synthetase (GS) and GOGAT:

GS: L-glutamate + NH₄⁺ + ATP → L-glutamine + ADP + Pi

GOGAT: L-glutamine + α-ketoglutarate + NAD(P)H → 2 L-glutamate + NAD(P)⁺

Transaminases (aminotransferases) also offer a versatile enzymatic route for L-glutamate synthesis. These enzymes transfer an amino group from a donor amino acid (like L-aspartate) to an α-keto acid acceptor (α-ketoglutarate), a process central to amino acid metabolism. By coupling a transaminase with other enzymes in a cascade, a prochiral keto-acid can be asymmetrically converted to a chiral amino acid with high enantioselectivity. chegg.comfrontiersin.org

Downstream Processing and Crystallization Techniques for High Purity this compound

Following fermentation, the L-glutamic acid must be recovered from the fermentation broth and purified. This multi-step downstream process is crucial for obtaining the high-purity product required for food applications. researchgate.net

The typical downstream process includes the following stages:

Biomass Removal: The first step is to separate the microbial cells from the liquid broth. This is commonly achieved through centrifugation or filtration.

Purification and Concentration: The clarified broth, containing L-glutamic acid and various impurities, is then purified. Ion-exchange chromatography is a highly effective method. The broth can be passed through a basic anion exchange resin, which adsorbs the glutamate anions while allowing other impurities to pass through. The glutamic acid is then eluted from the resin.

Crystallization of L-Glutamic Acid: The purified solution is concentrated by evaporation, and the pH is adjusted to the isoelectric point of glutamic acid (approximately 3.2). At this pH, glutamic acid has its lowest solubility, causing it to crystallize out of the solution. The mixture is cooled to maximize the crystal yield.

Conversion to Sodium Salt: The purified L-glutamic acid crystals are re-dissolved in water, and the pH is neutralized to around 6.8-7.2 by adding a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. This reaction converts the L-glutamic acid into its monosodium salt. researchgate.net

Crystallization of the Hydrate: The resulting solution of sodium (2S)-2-aminopentanedioate is again concentrated by evaporation to create a supersaturated solution. Cooling this solution, often with the addition of seed crystals, induces the crystallization of the final product, sodium (2S)-2-aminopentanedioate monohydrate, which typically forms needle-like crystals. researchgate.net The crystal habit can be modified by the presence of certain ions, such as calcium, during crystallization.

Drying and Packaging: The final crystals are separated from the mother liquor by filtration, washed, and dried to produce the final, stable, high-purity white crystalline powder. researchgate.net

Chemical Synthetic Approaches to L-Glutamic Acid and its Sodium Salt

Before the advent of efficient fermentation processes, L-glutamic acid was produced by chemical synthesis. chegg.com These early methods typically produced a racemic mixture (an equal mix of D- and L-glutamic acid), which required a difficult and costly resolution step to isolate the desired L-enantiomer. Modern chemical synthesis focuses on stereoselective methods to produce the (2S)-enantiomer directly.

Stereoselective Synthesis of (2S)-2-aminopentanedioic Acid

Asymmetric synthesis aims to create a specific stereoisomer with high enantiomeric purity, avoiding the need for racemic resolution. This is often achieved by using chiral auxiliaries, catalysts, or starting materials from the "chiral pool."

One established approach to synthesizing α-amino acids is the malonic ester synthesis, starting from diethyl acetamidomalonate. Alkylation of this substrate with a suitable electrophile, followed by hydrolysis and decarboxylation, yields the target amino acid. For glutamic acid, the alkylating agent would be a three-carbon chain with a protected carboxylic acid group, such as methyl acrylate (B77674). While the classic version of this synthesis produces a racemic product, modern variations employ asymmetric phase-transfer catalysis with chiral catalysts to induce enantioselectivity. nih.gov

A more direct stereoselective strategy starts with a chiral precursor. (2S)-pyroglutamic acid, a cyclic derivative of L-glutamic acid, is an inexpensive and readily available starting material from the chiral pool. A synthetic process can involve the derivatization of (2S)-pyroglutamic acid, followed by a decyclization (ring-opening) step to form the linear L-glutamic acid backbone with the desired stereochemistry intact.

Furthermore, advanced catalytic methods have been developed. For example, the asymmetric Michael addition of a glycine-derived Schiff base, coordinated to a Ni(II) complex with a chiral ligand, to an acrylate can produce a glutamic acid derivative with high diastereoselectivity. Subsequent hydrolysis removes the chiral auxiliary and the metal, yielding the enantiomerically enriched L-glutamic acid. These catalytic approaches, including those using chiral BINOL-derived aldehydes or phosphoramide (B1221513) Brønsted acids, represent the forefront of asymmetric amino acid synthesis. wikipedia.org

Salt Formation and Hydration Mechanisms

The formation of this compound is primarily achieved through the neutralization of L-glutamic acid with a sodium source, such as sodium hydroxide or sodium carbonate, followed by crystallization from an aqueous solution. ficchem.comgoogle.com The process is carefully controlled to ensure the formation of the desired crystal structure and hydration state.

The crystallization of monosodium glutamate typically yields long, needle-like crystals. google.com The rate of crystal growth and the final crystal morphology are influenced by several factors, including the degree of supersaturation of the solution, temperature, and the presence of seed crystals. google.com For instance, maintaining a relatively low rate of crystal growth is crucial for obtaining well-defined crystals. google.com Industrial processes often employ controlled crystallization temperatures, for example between 40°C and 60°C, with simultaneous evaporation of the solution to manage supersaturation levels. google.comvaisala.com

The mechanism of hydration involves the incorporation of water molecules into the crystal lattice of the sodium salt. In the presence of salt ions like sodium, water molecules are attracted to the ions, a process driven by ion-dipole interactions. ijnc.ir This attraction can be stronger than the hydrogen bonds between water molecules, leading to a disruption of the water's bulk structure and the formation of hydration shells around the ions. ijnc.ir The specific arrangement of water molecules within the crystal structure of this compound is a key determinant of its physical properties. The process of dehydration and hydration can be influenced by the crystal structure; for example, the presence of channels within the crystal can facilitate the loss or gain of water molecules. nih.gov

| Factor | Influence on Salt Formation and Hydration |

| Temperature | Affects solubility and rate of crystal growth. google.com |

| Supersaturation | A key driving force for crystallization. google.comvaisala.com |

| Seed Crystals | Can be used to control the rate of crystal growth. google.com |

| pH | Determines the ionization state of glutamic acid for salt formation. |

| Ionic Strength | Influences the hydration of ions in solution. ijnc.ir |

Novel Catalytic Methods in L-Glutamic Acid Synthesis

L-glutamic acid is the essential precursor for the production of this compound. ficchem.com While industrial production predominantly relies on microbial fermentation using organisms like Corynebacterium glutamicum, research into novel catalytic methods continues to evolve. bepls.comnih.gov These methods aim to provide more efficient and selective routes to L-glutamic acid and its derivatives.

One area of research focuses on the development of chiral catalysts for the asymmetric synthesis of glutamic acid derivatives. For example, new chiral copper (II) acetate (B1210297) complexes with N,O-ligands have been shown to catalyze the asymmetric 1,4-addition of glycine (B1666218) derivatives to alkylidene malonates. rsc.org This reaction yields 3-aryl glutamic acid derivatives with good yields and high stereoselectivities. rsc.org

Enzymatic synthesis represents another promising avenue. While not directly producing L-glutamic acid as a monomer in high yields, enzymes like ligases are being explored for peptide synthesis. For instance, the enzyme RimK from Escherichia coli K-12, which belongs to the ATP-dependent carboxylate-amine/thiol ligase superfamily, has been found to catalyze the synthesis of poly-α-glutamic acid from unprotected L-glutamic acid. nih.gov Such enzymatic methods operate under mild conditions and offer high stereospecificity. nih.gov

The traditional chemical synthesis of glutamic acid often results in a racemic mixture of D- and L-isomers, which then requires a difficult separation process. bepls.com Modern catalytic approaches aim to overcome this limitation by directly producing the desired L-isomer.

| Catalytic Method | Description | Advantages |

| Microbial Fermentation | Use of microorganisms like Corynebacterium glutamicum to produce L-glutamic acid from sugars and ammonia. bepls.comnih.gov | High yield of the desired L-isomer, utilizes renewable resources. bepls.com |

| Chiral Cu(II) Catalysis | Asymmetric 1,4-addition of glycine derivatives to alkylidene malonates catalyzed by chiral copper complexes. rsc.org | High stereoselectivity for producing glutamic acid derivatives. rsc.org |

| Enzymatic Synthesis | Use of enzymes like ligases to form peptide bonds, as seen in the synthesis of poly-α-glutamic acid by RimK. nih.gov | High specificity, mild reaction conditions, environmentally friendly. nih.gov |

Derivatization Strategies for this compound in Research Applications

The modification of this compound and its precursor, L-glutamic acid, is crucial for various research applications, including metabolic tracing and mechanistic studies.

Synthesis of Isotope-Labeled this compound for Tracing Studies

Isotope-labeled amino acids are invaluable tools in proteomics, metabolic research, and drug development. medchemexpress.com The incorporation of stable isotopes such as 2H (deuterium), 13C, and 15N into the structure of L-glutamic acid allows for its detection and quantification in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.comnih.gov

The synthesis of isotope-labeled L-glutamic acid can be achieved through various methods. One common approach is to use isotopically enriched starting materials in a chemical synthesis route. x-chemrx.com For example, L-Glutamic acid-13C5,15N is a commercially available labeled version of L-glutamic acid. medchemexpress.com The synthesis of such compounds often involves complex multi-step procedures. researchgate.net

Another strategy is the use of microorganisms grown on media containing isotope-labeled precursors. The organisms will then incorporate the heavy isotopes into the amino acids they produce. Furthermore, late-stage direct hydrogen isotopic exchange (HIE) reactions are being developed to introduce deuterium (B1214612) into molecules without the need for de novo synthesis from labeled starting materials, offering a more cost-effective and efficient labeling method. x-chemrx.com

Once the isotope-labeled L-glutamic acid is synthesized, it can be converted to the sodium salt hydrate through the standard neutralization and crystallization process. These labeled compounds are essential for studies investigating metabolic pathways, protein turnover, and the pharmacokinetics of glutamic acid and its derivatives. thermofisher.com

| Isotope | Application in Tracing Studies | Analytical Technique |

| 13C | Metabolic flux analysis, determining the fate of carbon atoms. nih.gov | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) nih.gov |

| 15N | Studying nitrogen metabolism and amino acid turnover. medchemexpress.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) medchemexpress.com |

| 2H (Deuterium) | Investigating reaction mechanisms and altering pharmacokinetic properties. x-chemrx.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) x-chemrx.com |

Formation of Analogs and Precursors for Mechanistic Investigations

The synthesis of analogs and precursors of this compound is important for probing the mechanisms of action of glutamate receptors and for developing new chemical entities.

One example of a precursor is L-glutamic acid-5-methyl ester. This compound can be synthesized by the esterification of L-glutamic acid in methanol (B129727) with an acid catalyst like sulfuric acid. google.com Such esters can serve as starting materials for the synthesis of other amino acids and derivatives. google.com

The synthesis of structural analogs allows researchers to investigate the structure-activity relationships of glutamate-related compounds. For instance, the synthesis of glutaric acid from L-glutamic acid via a diazoniation/hydrogenation sequence provides a related dicarboxylic acid that can be used in various chemical syntheses. researchgate.net

Furthermore, the development of sodium β-diketonate glyme adducts as precursors for the synthesis of sodium-based nanostructured materials highlights the broader utility of designing specific sodium-containing precursors for materials science applications. mdpi.com While not directly an analog of sodium glutamate, this demonstrates the principle of designing precursors for specific functional outcomes.

| Compound | Synthetic Approach | Application |

| L-Glutamic acid-5-methyl ester | Esterification of L-glutamic acid with methanol and an acid catalyst. google.com | Precursor for the synthesis of other amino acids and derivatives. google.com |

| Glutaric acid | Diazoniation/hydrogenation of L-glutamic acid. researchgate.net | Starting material for synthesizing plasticizers and disinfectants. researchgate.net |

| 3-Aryl glutamic acid derivatives | Asymmetric 1,4-addition catalyzed by chiral Cu(II) complexes. rsc.org | Probing structure-activity relationships at glutamate receptors. rsc.org |

Advanced Structural and Solid State Characterization of Sodium 2s 2 Aminopentanedioate Hydrate

Crystallographic Investigations of Sodium (2S)-2-aminopentanedioate Hydrate (B1144303)

Crystallographic studies provide fundamental insights into the three-dimensional arrangement of atoms and molecules within the solid state of sodium (2S)-2-aminopentanedioate hydrate.

Analysis of Crystal Polymorphism and Hydrate Forms of L-Glutamic Acid

L-glutamic acid, the parent amino acid of this compound, exhibits polymorphism, existing in at least two crystalline forms, α and β. nih.govacs.orgnih.gov These polymorphs are monotropically related, with the β form being the more stable conformer, adopting a slightly more planar carbon backbone conformation compared to the metastable α form. acs.orgnih.gov Both polymorphs crystallize in the orthorhombic P212121 space group. acs.orgnih.gov

The crystallization process is a key determinant of the resulting polymorph. The metastable α-form, which has a prismatic shape, can be obtained through methods like slow evaporation or by using specific additives. nih.govaip.org For instance, the addition of L-aspartic acid at certain concentrations can promote the crystallization of the α-form. aip.org Conversely, the stable β-form, characterized by a needle-like habit, can be produced under different conditions. nih.govaijr.org The transformation from the metastable α-form to the stable β-form can be mediated by the solution. bohrium.com The choice of solvent and cooling rates can also influence the polymorphic outcome. nih.govaijr.org

Sodium (2S)-2-aminopentanedioate itself can exist in different hydration states. The monohydrate is the common commercial form. byjus.com Below -8°C, it crystallizes as a pentahydrate. turito.comnih.gov

| Compound | Polymorph/Hydrate | Crystal System | Space Group | Key Characteristics |

|---|---|---|---|---|

| L-Glutamic Acid | α-form (metastable) | Orthorhombic | P212121 | Prismatic shape. nih.gov |

| L-Glutamic Acid | β-form (stable) | Orthorhombic | P212121 | Needle-like shape, more planar conformation. nih.govacs.orgnih.gov |

| Sodium (2S)-2-aminopentanedioate | Monohydrate | - | - | Common commercial form. byjus.com |

| Sodium (2S)-2-aminopentanedioate | Pentahydrate | - | - | Forms at temperatures below -8°C. turito.comnih.gov |

Hydrogen Bonding Networks and Supramolecular Assembly in Solid State

In its solid, crystalline form, this compound is characterized by a complex network of intermolecular forces. The glutamate (B1630785) ion exists in a zwitterionic form, featuring both a positively charged amine group (NH3+) and negatively charged carboxylate groups (COO-). byjus.comturito.com This charge separation leads to strong ionic bonds between the sodium cations (Na+) and the glutamate anions. byjus.comquora.com

Crystal Growth Mechanisms and Defect Structures

The growth of L-glutamic acid crystals is a process influenced by factors such as supersaturation, temperature, and the presence of additives. bohrium.com Additives can selectively inhibit the growth of certain crystal faces, thereby modifying the crystal habit. aip.org For example, L-arginine can influence the morphology of L-glutamic acid crystals, leading to the formation of hierarchical structures. acs.org

Crystal growth is not always a perfect process, and defects can be introduced into the crystal lattice. These imperfections can include point defects, such as vacancies, and dislocations. The substitution of some L-glutamic acid molecules with smaller molecules like L-aspartic acid can result in the formation of defects like voids within the crystal structure. mdpi.com Such defects can influence the physical properties of the crystals.

Advanced Spectroscopic Studies on this compound

Spectroscopic techniques provide detailed information about the molecular structure, conformation, and dynamics of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

High-resolution solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of specific nuclei within a molecule. For this compound, 17O solid-state NMR has been particularly insightful. rsc.org Due to the presence of eight distinct oxygen sites in the monohydrate, advanced techniques like double rotation (DOR) and multiple quantum magic angle spinning (MQMAS) are necessary to resolve the overlapping signals. rsc.orgox.ac.ukresearchgate.net

These high-resolution techniques allow for the determination of NMR parameters such as chemical shift anisotropy and electric-field gradients for each oxygen site. rsc.org This detailed information enables unambiguous oxygen-site assignment and can help refine the positions of hydrogen atoms within the crystal lattice. rsc.org 1H and 13C NMR spectroscopy, coupled with molecular modeling, have also been used to analyze the conformational preferences of glutamic acid and its analogues in solution. nih.gov

| NMR Technique | Nucleus | Information Obtained | Key Findings |

|---|---|---|---|

| Solid-State DOR NMR | 17O | Resolution of distinct oxygen sites, chemical shift anisotropy, electric-field gradient. rsc.org | Resolved all eight oxygen sites in MSG monohydrate. rsc.org |

| Solid-State MQMAS NMR | 17O | High-resolution spectra of quadrupolar nuclei. rsc.orgox.ac.ukresearchgate.net | Distinguished 5 different oxygen sites in L-monosodium glutamate. ox.ac.ukresearchgate.net |

| Solution NMR | 1H, 13C | Conformational analysis in solution, torsion angles. nih.gov | Determined conformational preferences based on coupling constants. nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a molecular fingerprinting technique, providing information about the vibrational modes of molecules. These methods are effective in distinguishing between the anhydrous and monohydrate forms of monosodium glutamate. researchgate.netnih.gov

Raman spectra of monosodium glutamate monohydrate show characteristic bands corresponding to various molecular vibrations. qascf.com For example, significant vibrational bands can be observed for CH2 deformation, C-C stretching, and COO- stretching. researchgate.netqascf.com The symmetric bending modes of the amino group and the stretching modes of the carboxyl moiety are particularly useful as marker bands. researchgate.netnih.gov Density functional theory (DFT) calculations have been employed to assign the observed Raman bands and are in good agreement with experimental data. researchgate.netnih.gov

| Vibrational Mode | Raman Shift (cm-1) | Reference |

|---|---|---|

| COO- stretching | 1582 | researchgate.net |

| NH3+ vibration | 1455 | researchgate.net |

| CH deformations | 1343 | researchgate.net |

| CH2 deformation (twisting and wagging) | 1318, 1342, 1293, 1284, 1193, 1161 | researchgate.net |

| C-C stretching | 1056 | researchgate.net |

| Strongest characteristic band | 858 | qascf.com |

Mass Spectrometry Techniques for Structural Elucidation in Complex Media

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and quantification of sodium (2S)-2-aminopentanedioate in complex matrices, such as food products. vibgyorpublishers.org This technique allows for the separation of the compound from other components in a sample, followed by its ionization and mass analysis, providing definitive structural confirmation.

In a typical LC-MS/MS analysis, the molecule is first ionized, often using electrospray ionization (ESI) in positive polarity. vibgyorpublishers.org The parent ion of the glutamate molecule is then selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity. vibgyorpublishers.org The specific transitions from the parent ion to the product ions serve as a fingerprint for the molecule, allowing for its unambiguous identification even in intricate mixtures.

Key Research Findings:

Ionization and Fragmentation: Using ESI in positive mode, the protonated molecule [M+H]⁺ of glutamic acid (as MSG dissociates in solution) is observed at a mass-to-charge ratio (m/z) of 148.08. vibgyorpublishers.org

Selective Detection: For enhanced selectivity in complex samples, specific fragmentation patterns are monitored. Common transitions for confirmation include m/z 148.08 → 131 and m/z 148.08 → 85.2. vibgyorpublishers.org

Application: This methodology is routinely applied to detect and quantify the presence of monosodium glutamate in various food items, ensuring both quality control and regulatory compliance. vibgyorpublishers.orgresearchgate.net The retention time in the chromatography step, combined with the specific mass transitions, provides robust confirmation. vibgyorpublishers.org

Table 1: Mass Spectrometry Parameters for Sodium (2S)-2-aminopentanedioate Analysis

| Parameter | Value | Description |

| Ionization Mode | Electrospray (ESI), Positive | Method used to generate ions from the analyte. |

| Parent Ion (m/z) | 148.08 | Mass-to-charge ratio of the protonated glutamic acid molecule. vibgyorpublishers.org |

| Product Ions (m/z) | 131, 85.2 | Characteristic fragment ions used for confirmation in MS/MS. vibgyorpublishers.org |

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Coupled technique for separation and selective detection. vibgyorpublishers.org |

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are premier surface-sensitive techniques for determining the elemental composition and chemical states of the top few nanometers of a material. carleton.edu While specific studies on this compound are not widely published, the application of these techniques can be inferred from their fundamental principles and studies on similar organic and inorganic compounds.

X-ray Photoelectron Spectroscopy (XPS): XPS analysis involves irradiating the sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, providing insights into oxidation states and bonding. For this compound, XPS would be used to quantify the surface concentration of sodium, carbon, nitrogen, and oxygen, and to probe their respective chemical states. For instance, the C 1s spectrum would be expected to show multiple peaks corresponding to carbon in the carboxylate groups, the C-N bond, and the C-C/C-H bonds of the pentanedioate (B1230348) backbone. Similarly, the O 1s spectrum would differentiate between oxygen in the carboxylate groups and in the water of hydration. mdpi.com

Table 2: Predicted XPS Binding Energies for Core Elements

| Element & Core Level | Predicted Binding Energy (eV) | Associated Functional Group |

| O 1s | ~531-532 | C=O (Carboxylate) |

| O 1s | ~532-533 | H₂O (Hydrate) |

| N 1s | ~400-402 | -NH₂ (Amino Group) |

| C 1s | ~285 | C-C, C-H |

| C 1s | ~286 | C-N |

| C 1s | ~288 | O-C=O (Carboxylate) |

| Na 2s | ~63 | Na⁺ |

Note: These are approximate values based on typical binding energies for these functional groups in other compounds.

Auger Electron Spectroscopy (AES): AES is another surface analysis technique that uses a focused electron beam to excite atoms, which then relax through the "Auger effect," emitting a characteristic Auger electron. wikipedia.org The energy of the Auger electron is specific to the parent element, allowing for elemental identification. AES is highly sensitive to lighter elements and can provide high-spatial-resolution elemental maps of a surface. psu.edu For a crystalline sample of this compound, AES could be used to:

Confirm the elemental composition (Na, C, O, N) on the crystal surface.

Create elemental maps to assess the homogeneity of the surface composition.

Detect any surface contaminants or segregation of elements.

Perform depth profiling by combining AES with ion sputtering to analyze the composition as a function of depth into the crystal. carleton.edu

Thermal and Mechanical Properties at the Molecular Level

Thermo-Gravimetric Analysis (TGA) of Hydration States

Thermo-Gravimetric Analysis (TGA) is a fundamental technique for studying the thermal stability and composition of materials by measuring changes in mass as a function of temperature. For sodium (2S)-2-aminopentanedioate monohydrate (MSG-MH), TGA reveals a distinct multi-step thermal decomposition process. rsc.orgresearchgate.net

The primary event observed upon heating is dehydration. This process involves the loss of the single water molecule of crystallization. Following the initial dehydration, further heating leads to an intramolecular dehydration reaction, where the glutamate moiety itself undergoes a chemical transformation to form sodium pyroglutamate (B8496135) and a second molecule of water. rsc.orgresearchgate.net

Key Research Findings:

Step 1: Dehydration: The first mass loss corresponds to the elimination of the crystalline water. This step typically begins at temperatures above 100°C and results in the formation of the anhydrous solid form of the compound. rsc.org

Step 2: Intramolecular Dehydration: At higher temperatures, a second mass loss occurs. This is not a loss of absorbed water but a chemical decomposition where the amino acid cyclizes to form sodium pyroglutamate, releasing another water molecule. rsc.orgresearchgate.net

Liquefaction: A notable feature of this compound's thermal behavior is that liquefaction accompanies the dehydration processes. During the loss of crystalline water, the surface of the solid may liquefy, and the subsequent intramolecular dehydration also involves the formation of a liquid product. rsc.org

Table 3: TGA Data for Thermal Decomposition of this compound

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Description |

| 1 | ~120 - 160 | ~9.6% | Loss of one mole of crystalline water (H₂O). rsc.org |

| 2 | ~180 - 240 | ~9.6% | Intramolecular dehydration to form sodium pyroglutamate. rsc.orgresearchgate.net |

Note: Temperature ranges can vary depending on heating rate and atmospheric conditions.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and solid-state transitions and to determine their associated enthalpy changes.

For this compound, DSC scans show distinct endothermic peaks that correspond to the energy absorbed during the decomposition events identified by TGA.

Key Research Findings:

First Endotherm: A significant endothermic peak is observed corresponding to the dehydration of the monohydrate. This peak represents the energy required to break the bonds holding the water molecule within the crystal lattice.

Second Endotherm: A second endothermic event occurs at a higher temperature, which is associated with the intramolecular dehydration and cyclization of the glutamate to form sodium pyroglutamate. This process involves both a phase change (liquefaction) and a chemical reaction, both of which contribute to the observed heat flow. rsc.orgresearchgate.net

Coupled Phenomena: The combination of TGA and DSC data provides a comprehensive picture of the thermal decomposition. The mass loss steps in TGA align perfectly with the endothermic peaks in DSC, confirming that these are energy-requiring decomposition processes. The liquefaction observed visually during heating experiments explains the complex nature of the phase transitions. rsc.org

Table 4: DSC Data for Thermal Transitions of this compound

| Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) | Description |

| Dehydration | ~150 - 160 | Endothermic | Energy absorbed for the release of crystalline water. |

| Intramolecular Dehydration/Decomposition | ~220 - 230 | Endothermic | Energy absorbed for the formation of sodium pyroglutamate. rsc.org |

Note: Peak temperatures are approximate and vary with experimental conditions like heating rate.

Molecular Mechanisms and Biochemical Roles of 2s 2 Aminopentanedioate in Biological Systems Excluding Human Clinical Contexts

Enzymatic Transformations Involving L-Glutamate and its Sodium Salt

L-glutamate is a substrate for a variety of enzymes that are crucial for cellular function. These enzymatic transformations are fundamental to amino acid biosynthesis, nitrogen assimilation, and the production of neurotransmitters. nih.govresearchgate.net

Glutamate (B1630785) dehydrogenase (GDH) is a key enzyme that catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia (B1221849). nih.gov This reaction is vital for linking amino acid metabolism with the Krebs cycle. nih.gov The direction of the GDH reaction is dependent on the cellular concentrations of substrates and allosteric regulators. nih.gov

Aminotransferases, also known as transaminases, are another class of enzymes that utilize L-glutamate as a primary amino group donor. In these reactions, the amino group from glutamate is transferred to an α-keto acid, resulting in the synthesis of a new amino acid and α-ketoglutarate. wikipedia.orgyoutube.com This process is central to the biosynthesis of many non-essential amino acids. scielo.br

Table 1: Key Enzymes in L-Glutamate Transformation

| Enzyme | Reaction | Cellular Location | Function |

| Glutamate Dehydrogenase (GDH) | L-glutamate + NAD(P)+ + H₂O ↔ α-ketoglutarate + NAD(P)H + NH₄⁺ + H⁺ | Mitochondria | Links amino acid and carbohydrate metabolism. nih.gov |

| Aminotransferases (Transaminases) | L-glutamate + α-keto acid ↔ α-ketoglutarate + Amino acid | Mitochondria and Cytosol | Interconversion of amino acids. youtube.comnih.gov |

Glutamate decarboxylase (GAD) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the irreversible decarboxylation of L-glutamate to produce γ-aminobutyric acid (GABA) and carbon dioxide. wikipedia.orgyoutube.com This reaction is the primary route for the synthesis of GABA, a major inhibitory neurotransmitter in the central nervous system of mammals. nih.gov

The mechanism involves the formation of a Schiff base between the aldehyde group of PLP and the α-amino group of glutamate. This is followed by a decarboxylation step, and subsequent hydrolysis releases GABA and regenerates the PLP cofactor. In mammals, two main isoforms of GAD, GAD65 and GAD67, are encoded by different genes and exhibit distinct subcellular localizations and regulatory properties. wikipedia.orgnih.gov GAD67 is generally considered to be constitutively active, providing a basal level of GABA, while GAD65 is thought to be activated in response to demand for neurotransmission. youtube.comnih.gov

The interplay between glutamine synthetase and glutaminase (B10826351) is central to nitrogen homeostasis. nih.gov

Glutamine Synthetase (GS): This enzyme catalyzes the ATP-dependent condensation of L-glutamate and ammonia to form glutamine. nih.govnih.gov This is a primary mechanism for ammonia detoxification and for incorporating inorganic nitrogen into an organic form. The reaction is a major route for the removal of glutamate in the brain. nih.gov

Glutaminase (GLS): This enzyme catalyzes the hydrolysis of glutamine to L-glutamate and ammonia. nih.govbosterbio.com This reaction is crucial for providing glutamate for various metabolic processes, including energy production and neurotransmitter synthesis. scielo.br In glutamatergic neurons, glutamine is deaminated by glutaminase to form glutamate, which completes the glutamate-glutamine cycle. nih.gov

Participation in Central Metabolic Pathways

L-glutamate is not only a building block for proteins but also a key player in central metabolic pathways, serving as a critical link between carbon and nitrogen metabolism. nih.gov

L-glutamate is readily converted to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, through the actions of glutamate dehydrogenase or aminotransferases. nih.govnih.gov This anaplerotic reaction replenishes TCA cycle intermediates, which is essential for maintaining the cycle's function, especially in rapidly proliferating cells. nih.gov The α-ketoglutarate derived from glutamate can be oxidized in the TCA cycle to generate ATP. nih.gov

L-glutamate plays a central role in the synthesis and degradation of other amino acids. scielo.br Through transamination reactions, the amino group of glutamate can be transferred to various α-keto acids to form new amino acids. wikipedia.org For example, the transamination of oxaloacetate by glutamate yields aspartate, and the transamination of pyruvate (B1213749) yields alanine (B10760859). wikipedia.org This makes glutamate a key distributor of nitrogen within the cell, facilitating the dynamic interconversion of amino acids to meet cellular demands. youtube.com

Contributions to Reductive Amination Processes

Reductive amination is a critical biochemical reaction that converts a keto acid into an amino acid by incorporating an amine group. Glutamate is central to this process, primarily through the actions of two key enzymes: Glutamate Dehydrogenase (GDH) and Glutamate Synthase (GOGAT). These pathways represent the primary routes for ammonia assimilation into organic molecules in a vast range of organisms. wikipedia.org

Glutamate Dehydrogenase (GDH): This enzyme catalyzes the reversible reductive amination of α-ketoglutarate (also known as 2-oxoglutarate) using ammonia and a reduced coenzyme, either NADH or NADPH. nih.govyoutube.com The reaction is a pivotal entry point for inorganic nitrogen into the amino acid pool.

Reaction: α-ketoglutarate + NH₄⁺ + NAD(P)H ⇌ L-glutamate + NAD(P)⁺ + H₂O

Kinetic studies have shown that the mechanism for the reductive amination catalyzed by GDH is likely a random-order mechanism, where the substrates (α-ketoglutarate, ammonia, and the coenzyme) can bind to the enzyme in any order before the catalytic reaction occurs. nih.govportlandpress.com This is in contrast to a compulsory-order mechanism where substrates must bind in a specific sequence. portlandpress.com While the reaction is reversible, its direction is influenced by the cellular concentrations of substrates and products, as well as allosteric regulators. reddit.com

Glutamate Synthase (GOGAT) Cycle: In many bacteria, plants, and fungi, the primary pathway for ammonia assimilation is the two-step GS/GOGAT cycle. nih.gov This cycle operates in concert with glutamine synthetase (GS).

Glutamine Synthetase (GS): First, GS incorporates ammonia into glutamate to form glutamine, an ATP-dependent reaction.

Glutamate Synthase (GOGAT): GOGAT then catalyzes the reductive transfer of the amide group from glutamine to α-ketoglutarate, producing two molecules of glutamate. nih.govnih.govebi.ac.uk

Reaction: L-glutamine + α-ketoglutarate + Reductant → 2 L-glutamate + Oxidized Reductant

Different forms of GOGAT exist, distinguished by the electron donor they utilize. nih.govwikipedia.org

| Enzyme Type | Electron Donor | Organism(s) |

| Fd-GOGAT | Ferredoxin | Plants, cyanobacteria nih.govebi.ac.uk |

| NADH-GOGAT | NADH | Non-photosynthetic eukaryotes (e.g., fungi), plants nih.govebi.ac.uk |

| NADPH-GOGAT | NADPH | Bacteria, archaea nih.govebi.ac.uk |

The GS/GOGAT pathway is highly efficient, especially at low ammonia concentrations, making it the dominant route for nitrogen assimilation in many organisms. nih.gov

Molecular Interactions with Biomolecules (Non-Receptor, Non-Clinical)

Beyond its role in primary metabolism, glutamate interacts with a variety of biomolecules, influencing their structure and function. These interactions are fundamental to cellular regulation and catalysis.

Glutamate and its structural analogs are key allosteric effectors for several enzymes, most notably Glutamate Dehydrogenase (GDH). nih.gov Allosteric regulation involves the binding of a molecule to a site other than the enzyme's active site, causing a conformational change that alters its catalytic activity.

Animal GDH is a highly regulated homohexameric enzyme. nih.govnih.gov Its activity is modulated by a complex interplay of various metabolites that signal the cell's energy state.

Allosteric Inhibition: Guanosine triphosphate (GTP) is a potent allosteric inhibitor of GDH. nih.govresearchgate.net Mutations that disrupt the GTP binding site can lead to significant dysregulation of the enzyme's activity. nih.gov High concentrations of the substrate, glutamate, can also be inhibitory. This occurs through the formation of a stable, non-productive "abortive complex" (GDH·NAD(P)H·Glu), where glutamate binds to the enzyme after the product (α-ketoglutarate) should have been released but before the reduced coenzyme dissociates, thus halting catalytic turnover. nih.gov

Allosteric Activation: Adenosine diphosphate (B83284) (ADP) acts as an allosteric activator, signaling a low energy state in the cell and promoting the catabolism of glutamate to replenish intermediates for the Krebs cycle. youtube.comnih.gov ADP functions by decreasing the enzyme's affinity for the coenzyme at the active site, counteracting the inhibitory effects of molecules like NADH. nih.gov

Glutamate residues are also frequently found in the active sites of other enzymes and transporters, where they play direct catalytic or binding roles. For instance, in adenosylcobalamin-dependent glutamate mutase, the glutamate residue Glu171 is positioned to hydrogen bond with the substrate's amino group and is thought to function as a general base during catalysis. nih.gov Similarly, in the EmrE transporter, two essential glutamate residues form the primary binding site for both protons and various cationic substrates. biorxiv.org

The carboxylate side chains of glutamate are effective at binding metal cations. acs.org This interaction is crucial in various biochemical contexts, from stabilizing protein structures to influencing ion channel function.

Magnesium (Mg²⁺): Glutamate forms stable complexes with magnesium ions. In aqueous solutions, it can form a six-coordinate octahedral complex, Mg(L-Glu)·4H₂O, where the glutamate coordinates to the magnesium ion, and the remaining sites are occupied by water molecules. mdpi.com This chelation ability is also observed in more complex molecules, such as the formation of magnesium-mono-cocoyl glutamate. researchgate.net The voltage-dependent block of NMDA receptors by Mg²⁺ is a well-known phenomenon, highlighting the interaction of this ion with the glutamate receptor microenvironment. plos.org

Calcium (Ca²⁺): Glutamate signaling is intricately linked with intracellular calcium dynamics. nih.gov While much of this is receptor-mediated, the ability of glutamate to chelate Ca²⁺ can influence local ion concentrations and the function of calcium-dependent proteins. The regulation of calcium permeability through glutamate receptors is a vital process for controlling cellular signaling. pnas.orgnih.gov

Other Divalent Cations: Glutamate's ability to form complexes with other bivalent metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), has been demonstrated. rsc.orguniroma1.it This property is exploited in hydrometallurgical processes but reflects the fundamental coordination chemistry that also occurs in biological systems. uniroma1.it

The binding mode of glutamate's carboxylate groups to metal ions can be either monodentate (using one oxygen atom) or bidentate (using both oxygen atoms), depending on the specific metal and the protein environment. acs.org

Glutamate metabolism is heavily dependent on the interaction with various coenzymes and cofactors, which act as carriers of chemical groups or electrons.

Advanced Analytical Methodologies for Detection and Quantification of Sodium 2s 2 Aminopentanedioate Hydrate

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the separation and quantification of sodium (2S)-2-aminopentanedioate hydrate (B1144303). Its versatility allows for the analysis of this non-volatile, polar amino acid salt, often requiring derivatization to enhance its chromatographic properties.

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of glutamate (B1630785). akjournals.com Due to the lack of a strong chromophore in the glutamate molecule, derivatization is a common strategy to enable sensitive detection by UV-Vis or fluorescence detectors. researchgate.netnih.gov

One prevalent derivatization agent is 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent. moca.net.uamdpi.com This reagent reacts with the primary amine group of glutamate to form a highly stable derivative that can be detected by UV absorption. mdpi.com A developed HPLC-UV method utilizing DNFB derivatization demonstrated good chromatographic separation on a C18 column with a methanol (B129727):water mobile phase. moca.net.uaresearchgate.net The results showed linearity with a correlation coefficient (R²) of 0.9533. moca.net.ua

Another effective derivatizing agent is dansyl chloride, which allows for highly sensitive fluorescence detection. nih.gov An HPLC method with fluorescence detection (HPLC-FLD) after derivatization with dansyl chloride has been validated for the analysis of MSG in various food samples. The method utilized a C18 column and a mobile phase consisting of a water, methanol, and glacial acetic acid mixture, achieving excellent linearity (R² = 0.9999) and low limits of quantification. nih.gov

The following table summarizes key parameters of selected HPLC methods with derivatization:

| Derivatizing Agent | Column | Mobile Phase | Detection | Linearity (R²) | Reference |

| 1-fluoro-2,4-dinitrobenzene (DNFB) | C18 | Methanol:Water (1:1) | UV | 0.9533 | moca.net.ua |

| Dansyl chloride | C18 | (Water:Methanol:Glacial Acetic Acid)/(54:45:1, v/v/v) | Fluorescence (Ex: 328 nm, Em: 530 nm) | 0.9999 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of glutamate. However, due to the non-volatile nature of sodium (2S)-2-aminopentanedioate hydrate, derivatization is necessary to convert it into a volatile compound suitable for GC analysis. nih.gov

A common approach involves the formation of trimethylsilyl (B98337) (TMS) ether derivatives of glutamic acid. This method has been successfully applied to determine MSG in food products like soups and soup bases. nih.gov The derivatization is a single-step process that can be performed at room temperature. This GC-MS method is sensitive, with a detection limit as low as 0.05%. nih.gov Another derivatization technique involves the use of trifluoroacetic acid (TFA) and butyl ester, though the TMS derivatization is often preferred. nih.gov

Ion Chromatography for Ionic Species

Ion chromatography is a suitable method for the direct analysis of ionic species like glutamate without the need for derivatization. This technique separates ions based on their affinity for an ion-exchange resin.

A method utilizing ion-pairing high-performance liquid chromatography (HPLC) coupled with positive electrospray ionization tandem mass spectrometry (LC/MS/MS) has been developed for the separation and quantification of glutamate, along with other amino acids, in cerebrospinal fluid. nih.govcapes.gov.br This approach uses heptafluorobutyric acid (HFBA) as an ion-pairing agent to achieve separation. nih.govcapes.gov.br The method is sensitive, with a lower limit of quantitation of 7.8 ng/ml for all analytes, and offers rapid throughput with a 5-minute run time. nih.govcapes.gov.br Ion-exchange chromatography using a lithium elution gradient has also been employed for the separation of amino acids, including glutamic acid. nih.gov

High-Performance Thin Layer Chromatography (HPTLC) Method Development

High-Performance Thin Layer Chromatography (HPTLC) provides a simple, rapid, and cost-effective method for the estimation of monosodium glutamate. nih.govnih.govsemanticscholar.org A validated HPTLC method involves using aluminum plates precoated with silica (B1680970) gel 60 GF254 as the stationary phase and a mixture of methanol, chloroform, and formic acid (5:5:1 v/v) as the mobile phase. nih.govnih.govresearchgate.net

Quantification is achieved through post-chromatographic derivatization with a ninhydrin (B49086) solution, and the developed spots are scanned using a densitometer at 485 nm. nih.govnih.govresearchgate.net This method has shown good linearity in the concentration range of 400–1000 ng. nih.govnih.gov The Rf value for MSG in this system was found to be 0.64. nih.govnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for monosodium glutamate were reported to be 0.7 ng and 2.3 ng, respectively. nih.gov

Electrochemical Sensing Platforms for this compound

Electrochemical biosensors offer a promising alternative to chromatographic methods, providing rapid, sensitive, and selective detection of glutamate. mdpi.com These sensors are often based on the enzymatic activity of glutamate oxidase.

Development of Enzyme-Based Biosensors (e.g., Glutamate Oxidase)

Enzyme-based biosensors for glutamate typically utilize glutamate oxidase (GluOx). nih.govresearchgate.net This enzyme catalyzes the oxidation of L-glutamate in the presence of oxygen to produce α-ketoglutarate, ammonia (B1221849), and hydrogen peroxide (H₂O₂). researchgate.net The generated hydrogen peroxide can then be electrochemically detected at an electrode surface, providing a measurable current that correlates with the glutamate concentration. nih.gov

To enhance the performance of these biosensors, various nanomaterials have been incorporated into the electrode design. For instance, a sensitive enzymatic glutamate sensor was developed by depositing Au–Pt nanoparticles on screen-printed electrodes, followed by the addition of carboxylated graphene oxide and carboxylated multiwalled carbon nanotubes to improve conductivity and enzyme immobilization. acs.orgnih.gov This sensor exhibited a wide detection range (2 μM to 16 mM) and a low detection limit (0.14 μM). acs.orgnih.gov

The selection of the electrode material is critical, with platinum often being used for its sensitivity in detecting H₂O₂. nih.gov Modifications to the electrode surface, such as the use of chitosan, can improve film formation and permeability. nih.gov The table below compares the performance of different enzyme-based electrochemical biosensors for glutamate detection.

| Electrode Modification | Linear Range | Limit of Detection (LOD) | Reference |

| Au–Pt nanoparticles, carboxylated graphene oxide, carboxylated multiwalled carbon nanotubes | 2 μM to 16 mM | 0.14 μM | acs.orgnih.gov |

| Thionine and single-walled carbon nanotubes | 0.5 to 400 µM | 0.1 µM | mdpi.com |

| Amino-functionalized metal–organic framework (NH₂-MIL-88B(Fe)) | 2 to 500 μM | 0.92 μM | rsc.org |

| Copper oxide (CuO) nanostructures and multiwall carbon nanotubes (MWCNTs) | 20–200 µM | 17.5 µM | mdpi.com |

Voltammetric and Amperometric Detection Methods

Voltammetric and amperometric techniques offer sensitive and rapid approaches for the detection of this compound, often referred to as monosodium glutamate (MSG). These electrochemical methods measure the current resulting from the oxidation or reduction of the analyte at an electrode surface.

Cyclic voltammetry (CV) has been investigated for the direct electrochemical detection of MSG in food products. researchgate.net This technique involves applying a time-dependent potential to an electrochemical cell and measuring the resulting current. libretexts.org Studies have demonstrated that CV can provide a qualitative indication of MSG's presence. researchgate.net For instance, using screen-printed electrodes with carbon, gold, or platinum working electrodes, a linear correlation between the cathodic peak current and MSG concentration has been observed, suggesting the potential for quantitative analysis. researchgate.net

Amperometry, which involves measuring the current at a fixed potential, is another valuable tool. It is particularly well-suited for flow systems and can be adapted for the development of selective sensors. libretexts.org An amperometric immunosensor has been developed for MSG detection using a glassy carbon electrode modified with a gold nanoparticle-decorated molybdenum disulfide/chitosan nanocomposite. nih.gov In this system, anti-glutamate antibodies are immobilized on the electrode surface. The sensor demonstrated a linear response to MSG concentrations in the range of 0.05–200 µM, with a limit of detection of 0.03 µM. nih.gov

Fast-scan cyclic voltammetry (FSCV) represents a more advanced voltammetric approach. While glutamate itself is not electroactive, FSCV can be coupled with enzyme-based microbiosensors. nih.gov These sensors generate an electroactive reporter molecule, such as hydrogen peroxide, in the presence of glutamate, which can then be detected by FSCV. nih.gov This method allows for rapid and spatially resolved measurements. nih.gov

| Technique | Principle | Key Findings/Application | Detection Range | Limit of Detection (LOD) |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Measures current as a function of a linearly swept potential. libretexts.org | Qualitative and potentially quantitative detection of MSG in food products using screen-printed electrodes. researchgate.net | Not specified | Not specified |

| Amperometric Immunosensor | Measures current at a fixed potential resulting from an antigen-antibody interaction. nih.gov | Detection of MSG using a modified glassy carbon electrode with immobilized anti-glutamate antibodies. nih.gov | 0.05–200 µM nih.gov | 0.03 µM nih.gov |

| Fast-Scan Cyclic Voltammetry (FSCV) with Microbiosensor | Rapidly scans potential to detect electroactive reporters generated by an enzyme-based sensor in the presence of glutamate. nih.gov | Enables simultaneous quantification of glutamate and other neurotransmitters like dopamine (B1211576) at a single recording site. nih.gov | Not specified | Not specified |

Spectrophotometric and Fluorometric Assays

Spectrophotometric and fluorometric assays are widely used for the quantification of this compound due to their sensitivity and adaptability to high-throughput screening. These methods rely on the measurement of light absorbance or fluorescence intensity, respectively.

Enzyme-coupled colorimetric assays provide a simple and sensitive method for measuring glutamate concentration in various samples. raybiotech.com These assays typically employ a multi-step enzymatic reaction system. raybiotech.com A common approach involves the use of L-glutamate oxidase (LGOX), which catalyzes the conversion of glutamate to α-ketoglutarate, ammonia, and hydrogen peroxide (H2O2). raybiotech.comcaymanchem.com The hydrogen peroxide produced is then used in a subsequent reaction, often catalyzed by horseradish peroxidase (HRP), to react with a colorimetric probe. raybiotech.comcaymanchem.com This reaction generates a colored product whose absorbance can be measured with a spectrophotometer, typically at a wavelength of 570 nm or 450 nm. raybiotech.comcaymanchem.comabcam.com The optical density of the solution is directly proportional to the glutamate concentration in the sample. raybiotech.com

Another colorimetric method is based on the pH change that occurs during the enzymatic decarboxylation of L-glutamate to γ-aminobutyrate, a reaction catalyzed by glutamate decarboxylase (GAD). nih.gov The consumption of protons in this reaction leads to an increase in pH, which can be monitored using a pH-sensitive indicator like bromocresol green. The change in absorbance of the indicator at 620 nm is recorded as the reaction proceeds. nih.gov

| Enzyme System | Principle | Detection Wavelength | Assay Range (Colorimetric) | Limit of Detection (LOD) (Colorimetric) |

|---|---|---|---|---|

| L-Glutamate Oxidase (LGOX) and Horseradish Peroxidase (HRP) | LGOX catalyzes the oxidation of glutamate, producing H2O2. HRP then uses H2O2 to oxidize a chromogenic substrate, resulting in a colored product. raybiotech.comcaymanchem.com | 570 nm raybiotech.comcaymanchem.com or 450 nm abcam.com | 2.6–80 µM caymanchem.com | 2.6 µM caymanchem.com |

| Glutamate Decarboxylase (GAD) | GAD catalyzes the decarboxylation of L-glutamate, causing a pH increase that is detected by a pH indicator (bromocresol green). nih.gov | 620 nm nih.gov | Not specified | Not specified |

The development of fluorescent probes has enabled the visualization and quantification of glutamate with high sensitivity and specificity. springernature.comnih.gov An example of such a probe is the intensity-based glutamate-sensing fluorescent reporter (iGluSnFR). springernature.comnih.gov This genetically encoded biosensor was engineered by coupling glutamate-binding proteins to a fluorescent readout. nih.govresearchgate.net The binding of glutamate to the sensor induces a conformational change that results in an increase in fluorescence intensity. researchgate.net

These probes have been optimized through in vitro engineering to maximize their fluorescence change, signal-to-noise ratio, and kinetics, making them suitable for various imaging applications. springernature.comnih.gov While many applications of iGluSnFR are in cellular imaging, the fundamental principles of these probes are applicable to non-cellular contexts for the direct detection of glutamate in solution. For instance, the fluorescence of iGluSnFR can be measured in response to varying glutamate concentrations in a controlled in vitro environment, such as in a perfusion chamber, to characterize its binding affinity and response kinetics. researchgate.net

The development of these probes has also extended to bioluminescent systems, where the fluorescent proteins in a FRET-based sensor are replaced with marine luciferases. acs.org These bioluminescent indicators report changes in extracellular glutamate and are highly sensitive, making them suitable for high-throughput screening in plate reader formats. acs.org

| Probe Name | Type | Principle of Detection | Key Characteristics |

|---|---|---|---|

| iGluSnFR | Genetically Encoded Fluorescent Reporter | Intensity-based fluorescence change upon glutamate binding. springernature.comnih.gov | High signal-to-noise ratio and appropriate kinetics for in vivo and in vitro imaging. springernature.comnih.gov Detects single stimulus-evoked glutamate release events. springernature.comresearchgate.net |

| Bioluminescent Glutamate Indicators | Genetically Encoded Bioluminescent Reporter | Based on FRET with fluorescent proteins replaced by marine luciferases. acs.org | Eliminates the need for an external light source. acs.org Highly sensitive for bulk measurements in high-throughput screening. acs.org |

Integration of Analytical Techniques for Complex Matrix Analysis (e.g., Fermentation Broths)

The analysis of this compound in complex matrices such as fermentation broths necessitates the use of integrated or "hyphenated" analytical techniques. ijpsjournal.comnumberanalytics.com These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopic techniques. ijpsjournal.comnumberanalytics.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of monosodium glutamate. akjournals.comakjournals.com For enhanced specificity and sensitivity in complex samples, HPLC is often coupled with pre-column derivatization. bio-conferences.org This involves reacting the glutamate with a reagent to form a derivative that is more easily detected by a spectrophotometric or diode array detector. bio-conferences.org

For more comprehensive analysis, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed. ijpsjournal.comnumberanalytics.comlongdom.org

LC-MS: This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. longdom.org It is a powerful tool for drug discovery, pharmacokinetic studies, and metabolite profiling. longdom.org LC-MS allows for the sensitive and selective detection and quantification of glutamate in complex biological samples. numberanalytics.com

GC-MS: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijpsjournal.com It is particularly useful for the analysis of volatile organic compounds. longdom.org

The integration of these techniques enhances sensitivity, specificity, and efficiency, enabling the reliable quantification of glutamate in challenging sample matrices like fermentation broths, where numerous other compounds may be present. ijpsjournal.combio-conferences.org

| Technique | Principle | Application in Glutamate Analysis |

|---|---|---|

| HPLC with Pre-column Derivatization | Separation of derivatized glutamate by HPLC followed by spectrophotometric or diode array detection. bio-conferences.org | Quantification of monosodium glutamate in food products and other complex matrices. bio-conferences.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds by LC followed by ionization and mass analysis by MS. longdom.org | High-sensitivity and high-selectivity analysis of glutamate in complex biological samples. numberanalytics.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by GC followed by ionization and mass analysis by MS. ijpsjournal.com | Analysis of volatile derivatives of glutamate in various matrices. longdom.org |

Computational and Theoretical Studies of Sodium 2s 2 Aminopentanedioate Hydrate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of sodium (2S)-2-aminopentanedioate hydrate (B1144303). These ab initio methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, bond character, and molecular orbitals.

Density Functional Theory (DFT) has been effectively employed to study the solid-state structure and energetics of monosodium glutamate (B1630785) monohydrate (MSG-MH). Solid-state DFT simulations have been used to characterize the crystal structure and vibrational properties of MSG-MH. researchgate.netrsc.org

In the crystalline form of MSG-MH, the glutamate zwitterions can adopt different conformations. DFT calculations have shown that two primary conformations of the glutamate ion, one "bent" and one "straight" or extended, are present in the crystal lattice. researchgate.netresearchgate.net These conformations are similar to those found in the different polymorphs of L-glutamic acid. researchgate.net The stabilization of these distinct geometries within the same crystal structure is influenced by the coordination with the sodium cations and the hydrogen bonding network involving the water molecule. researchgate.net

Table 1: Crystallographic Data for Monosodium Glutamate Monohydrate (MSG-MH) from DFT-informed Studies

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Molecules per unit cell (Z) | 8 |

| Conformations of Glutamate | Bent and Straight |

This table presents crystallographic information for monosodium glutamate monohydrate, with data informed by solid-state density functional theory simulations and X-ray diffraction. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for understanding the charge distribution and predicting the reactive behavior of molecules. The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For sodium (2S)-2-aminopentanedioate hydrate, the MEP would show highly negative potential (typically colored red) around the oxygen atoms of the carboxylate groups, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The region around the protonated amino group (-NH3+) would exhibit a positive potential (typically colored blue), highlighting it as an electrophilic site and a hydrogen bond donor. The water molecule of hydration would also show distinct positive regions around its hydrogen atoms and a negative region around its oxygen atom, enabling it to act as both a hydrogen bond donor and acceptor within the crystal lattice.

MEP analysis helps to visualize and quantify the non-covalent interactions, such as hydrogen bonds and ionic interactions between the sodium cation and the glutamate anion, that are crucial for the stability of the hydrate crystal structure. semanticscholar.org

Molecular Dynamics (MD) Simulations of this compound in Solution and Solid State

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing insights into dynamic processes, structural fluctuations, and thermodynamics.

MD simulations have been extensively used to study monosodium glutamate in aqueous solutions, providing a detailed picture of its hydration structure. researchgate.netnih.govacs.org These simulations model the interactions between the glutamate and sodium ions and the surrounding water molecules.

The simulations show that the charged groups of the glutamate zwitterion—the two carboxylate groups and the ammonium (B1175870) group—are strongly hydrated. The water molecules form structured hydration shells around these groups. The sodium ion (Na+) is also surrounded by a well-defined hydration shell of water molecules. researchgate.net The number of water molecules in the first hydration shell, known as the hydration number, can be calculated from the simulation trajectories and compared with experimental data. nih.govacs.org Different force fields, such as GROMOS and OPLS, combined with various water models (e.g., SPC, TIP3P), have been used to simulate these systems, with results showing reasonable agreement with experimental hydration numbers for the carboxylate and amine groups. researchgate.netnih.gov

These simulations have also highlighted the importance of ion-pairing in solution, with a significant probability of finding sodium ions in close proximity to the carboxylate groups. nih.govacs.org The interactions within the hydration shells are dynamic, with water molecules continuously exchanging between the hydration shell and the bulk solvent.

Table 2: Key Parameters from MD Simulations of Aqueous Monosodium Glutamate

| Parameter | Description | Finding |

|---|---|---|

| Hydration Number | Average number of water molecules in the first solvation shell of ionic groups. | Simulations show structured water shells around carboxylate, ammonium, and sodium ions. researchgate.net |

| Ion-Pairing | Association of Na⁺ and glutamate anions in solution. | Significant sodium ion-carboxylate binding is observed. nih.govacs.org |

This table summarizes key findings from molecular dynamics simulations of monosodium glutamate in aqueous solutions, focusing on hydration and ionic interactions.

The crystallization of this compound from an aqueous solution is a complex process involving nucleation and crystal growth. While specific molecular-level simulations of MSG-MH nucleation are not extensively reported, computational methods provide a framework for understanding these phenomena.

Modeling of nucleation can be approached using methods like classical nucleation theory (CNT) or more advanced techniques such as two-step nucleation models. biorxiv.org MD simulations can be used to study the early stages of nucleation, where solute molecules in a supersaturated solution begin to form small, ordered clusters. These simulations can help determine the critical nucleus size and the free energy barrier for nucleation. researchgate.net

For crystal growth, computational models can simulate the addition of solute molecules from the solution onto the growing crystal faces. Computational Fluid Dynamics (CFD) can be used at a macroscopic level to model how factors like temperature, supersaturation, and fluid hydrodynamics within a crystallizer affect the crystal growth rate and final crystal size distribution. whiterose.ac.uklboro.ac.uk However, molecular-level simulations are needed to understand the surface integration kinetics, where the molecule finds its place in the crystal lattice. These simulations can reveal how the specific conformations of the glutamate ion and the interactions with water molecules and sodium ions at the crystal surface influence the growth process.

Ligand-Protein Docking and Molecular Recognition (Focused on Enzymatic Interactions, Not Receptors)

The glutamate anion is a substrate or product for numerous enzymes, and understanding its molecular recognition is crucial. Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein's active site.

In the context of enzymatic interactions, the glutamate moiety of sodium (2S)-2-aminopentanedioate is the key component. Computational docking studies have been performed to investigate the interaction of glutamate with various enzymes. acs.org For example, docking studies have explored the binding of glutamate to xenobiotic-metabolizing enzymes like CYP2E1, revealing considerable binding affinity. acs.org

The process involves preparing the 3D structures of the enzyme and the glutamate ligand. The ligand's geometry is often optimized using quantum chemical methods like DFT. acs.org The docking algorithm then samples a large number of possible binding poses of the ligand in the enzyme's active site and scores them based on a scoring function that estimates the binding affinity.

These studies identify key amino acid residues in the active site that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the glutamate ligand. For instance, interactions with polar and non-polar amino acids in the binding pocket determine the binding specificity and affinity. acs.org While these studies typically model the glutamate anion, the specific zwitterionic conformations observed in the hydrate crystal structure could serve as relevant starting points for understanding the pre-binding state of the ligand in an aqueous environment.

Table 3: Interacting Residues in Enzyme-Glutamate Docking Studies

| Enzyme/Receptor | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| GLP-1 Receptor | Gln234, Lys197, Arg310 | Hydrogen Bonding |

This table provides examples of amino acid residues identified in computational docking studies as being important for the binding of the glutamate ligand to specific proteins. acs.org

Computational Prediction of Enzyme-Substrate Binding Modes